5-Hydroxyundecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H56N7O18P3S |
|---|---|
Molecular Weight |
951.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyundecanethioate |
InChI |
InChI=1S/C32H56N7O18P3S/c1-4-5-6-7-9-20(40)10-8-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48) |
InChI Key |
AQJIZLIKYXTXOY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Genesis of 5-Hydroxyundecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain acyl-CoA whose metabolic origin is not extensively documented in canonical biochemical pathways. This technical guide synthesizes the available evidence to propose its most plausible metabolic origin, outlines the enzymatic processes likely involved, and provides detailed experimental methodologies for its study. The primary route for the formation of this compound is believed to be the in-chain hydroxylation of undecanoyl-CoA, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. While a specific enzyme responsible for the C-5 hydroxylation of this 11-carbon fatty acid has not been definitively identified, the precedent for such reactions on medium-chain fatty acids is well-established. This guide provides a framework for researchers investigating the metabolism of medium-chain fatty acids and the potential roles of their hydroxylated derivatives in cellular signaling and disease.
Proposed Metabolic Origin of this compound
The principal metabolic pathway proposed for the synthesis of this compound is the direct hydroxylation of undecanoic acid, which is subsequently activated to its coenzyme A thioester. This process is most likely mediated by a cytochrome P450 (CYP) enzyme.
Undecanoic acid, an 11-carbon saturated fatty acid, can be activated to undecanoyl-CoA by acyl-CoA synthetases. This activated form can then serve as a substrate for various metabolic enzymes, including a subset of CYP monooxygenases capable of fatty acid hydroxylation. These enzymes catalyze the insertion of a hydroxyl group at a specific carbon atom along the fatty acid chain. While hydroxylation at the omega (ω) and ω-1 positions is common, in-chain hydroxylation also occurs. For instance, the enzyme CYP2B1 has been shown to hydroxylate decanoic acid at multiple positions, including C-6, C-7, C-8, and C-9. Furthermore, CYP505E3 is known to hydroxylate dodecanoic acid at the C-5 position. This evidence strongly suggests that a specific CYP isozyme likely exists that can hydroxylate undecanoyl-CoA at the C-5 position, yielding this compound.
An alternative, though less likely, pathway could involve the β-oxidation of a hypothetical unsaturated fatty acid, such as Δ5-undecenoyl-CoA. However, the canonical β-oxidation pathway involves hydration of a Δ2-enoyl-CoA to a 3-hydroxyacyl-CoA. The formation of a 5-hydroxyacyl-CoA would necessitate a non-standard enzymatic mechanism.
dot
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic synthesis of this compound. However, studies on analogous reactions provide a basis for expected kinetic parameters. The following table summarizes kinetic data for the hydroxylation of other medium-chain fatty acids by cytochrome P450 enzymes. It is anticipated that the enzyme responsible for 5-hydroxylation of undecanoyl-CoA would exhibit Michaelis-Menten kinetics.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP2B1 | Decanoic Acid | 6-, 7-, 8-, 9-Hydroxyde... | N/A | ~10-15 (total) | [1] |
| CYP4A11 | Lauric Acid | 11- & 12-Hydroxylauric... | ~20-50 | ~5-10 | [2] |
| CYP4F2 | Lauric Acid | 11- & 12-Hydroxylauric... | ~30-60 | ~2-5 | [2] |
N/A: Not available in the cited literature.
Experimental Protocols
In Vitro Fatty Acid Hydroxylation Assay
This protocol describes a general method for assessing the ability of a cytochrome P450 enzyme to hydroxylate undecanoic acid.
Materials:
-
Recombinant human CYP enzyme (e.g., expressed in baculovirus-infected insect cells or E. coli)
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Undecanoic acid
-
Internal standard (e.g., deuterated 5-hydroxyundecanoic acid)
-
Organic solvents (e.g., ethyl acetate (B1210297), methanol, acetonitrile)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, DLPC (sonicated to form liposomes), cytochrome b5, and NADPH-cytochrome P450 reductase.
-
Pre-incubation: Add the recombinant CYP enzyme to the mixture and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add undecanoic acid (dissolved in a minimal amount of solvent like ethanol) to the reaction mixture.
-
Start of Catalysis: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an organic solvent such as ethyl acetate and acidifying with a small amount of hydrochloric acid. Add the internal standard.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer.
-
Drying and Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a suitable solvent and add the derivatizing agent. Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
dot
GC-MS Analysis for Hydroxy Fatty Acids
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 200°C.
-
Ramp 2: 5°C/minute to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/minute
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor (for TMS-derivatized 5-hydroxyundecanoate): The mass spectrum of the TMS derivative of 5-hydroxyundecanoic acid methyl ester would be expected to show characteristic fragment ions resulting from cleavage adjacent to the TMS-ether group. The exact m/z values would need to be determined using an authentic standard.
Conclusion
The metabolic origin of this compound is most plausibly the result of in-chain hydroxylation of undecanoyl-CoA by a cytochrome P450 enzyme. While the specific enzyme has yet to be identified, the existing literature on CYP-mediated hydroxylation of medium-chain fatty acids provides a strong foundation for this hypothesis. Further research, employing the experimental approaches outlined in this guide, is necessary to isolate and characterize the responsible enzyme, determine its kinetic properties, and elucidate the physiological and pathological significance of this compound. The methodologies presented here offer a robust framework for researchers to investigate this and other novel hydroxylated fatty acid metabolites.
References
Technical Guide: A Framework for the Identification and Quantification of Novel Hydroxylated Acyl-CoAs in Mammalian Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis of lipids.[1] Hydroxylated fatty acids and their corresponding acyl-CoA derivatives are emerging as important signaling molecules and biomarkers in various physiological and pathological states. The identification and quantification of novel hydroxylated acyl-CoAs, such as the hypothetical 5-Hydroxyundecanoyl-CoA, in mammalian tissues are critical for understanding their potential biological roles and for the development of new therapeutic agents.
This technical guide outlines the current state-of-the-art methodologies for the extraction, detection, and quantification of hydroxylated acyl-CoAs from mammalian tissues, with a focus on mass spectrometry-based approaches.
Quantitative Data on Hydroxylated Acyl-CoAs
While specific data for this compound is not available, the following table provides an illustrative example of how quantitative data for a novel hydroxylated acyl-CoA could be presented. The values are hypothetical and would be determined experimentally.
| Acyl-CoA Species | Liver (pmol/mg tissue) | Brain (pmol/mg tissue) | Adipose Tissue (pmol/mg tissue) |
| This compound | Hypothetical: 0.05 | Hypothetical: 0.02 | Hypothetical: 0.12 |
| 3-Hydroxybutyryl-CoA | 1.20 | 0.85 | 0.50 |
| 3-Hydroxyoctanoyl-CoA | 0.15 | 0.08 | 0.25 |
| Palmitoyl-CoA (C16:0) | 15.0 | 8.5 | 25.0 |
| Stearoyl-CoA (C18:0) | 10.5 | 6.2 | 18.0 |
Experimental Protocols
A robust and reproducible analytical method is crucial for the accurate quantification of low-abundance acyl-CoAs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose.[1][2]
Tissue Homogenization and Extraction of Acyl-CoAs
This protocol is adapted from methods described for the extraction of various acyl-CoAs from mammalian tissues.
Materials:
-
Frozen mammalian tissue (~50-100 mg)
-
Internal standards (e.g., C17:0-CoA, or a synthesized stable isotope-labeled this compound)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2M perchloric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC-grade
-
Water, HPLC-grade
-
Formic acid
-
Nitrogen gas evaporator
Procedure:
-
Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenization tube.
-
Add a known amount of internal standard. The use of a stable isotope-labeled version of the analyte of interest is highly recommended for accurate quantification.
-
Add 1 mL of ice-cold 10% TCA to the tube.
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 2% formic acid in water, followed by a wash with 3 mL of methanol to remove interfering substances.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.
-
Dry the eluate under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for Hydroxylated Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap)
LC Conditions (Example):
-
Mobile Phase A: 95:5 Water:Methanol with 10 mM ammonium acetate
-
Mobile Phase B: 95:5 Methanol:Water with 10 mM ammonium acetate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example for a hypothetical this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): Calculated m/z for [M+H]+ of this compound
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a neutral loss. For many acyl-CoAs, a neutral loss of 507 Da is monitored.[3]
-
Collision Energy: Optimized for the specific analyte.
Visualization of Workflows and Pathways
Experimental Workflow for Identification of a Novel Hydroxylated Acyl-CoA
Caption: Workflow for the identification and quantification of a novel hydroxylated acyl-CoA.
Hypothetical Metabolic Pathway for this compound
The metabolic origin of this compound is currently unknown. A plausible hypothesis is its formation through the hydroxylation of undecanoyl-CoA, catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme.
Caption: A hypothetical metabolic pathway for the formation of this compound.
Conclusion
The identification and quantification of novel hydroxylated acyl-CoAs in mammalian tissues present a significant analytical challenge due to their low abundance and chemical properties. However, the application of advanced LC-MS/MS methodologies, coupled with rigorous sample preparation and the use of appropriate internal standards, provides a powerful platform for their discovery and characterization. The framework presented in this guide offers a comprehensive approach for researchers to investigate the roles of molecules like this compound in health and disease, paving the way for new diagnostic and therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Importance of Metabolite Compartmentalization
An In-Depth Technical Guide to Determining the Subcellular Localization of 5-Hydroxyundecanoyl-CoA Pools
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, specific quantitative data on the subcellular localization of this compound is not available in published literature. This guide, therefore, provides a comprehensive methodological framework for researchers to determine the subcellular distribution of this and other acyl-CoA species. The protocols and workflows described are based on established techniques for subcellular metabolomics.
The eukaryotic cell is a highly organized structure, with distinct organelles performing specialized metabolic functions. The spatial segregation of metabolites, known as compartmentalization, is crucial for regulating metabolic pathways, preventing futile cycles, and concentrating reactants to enhance reaction efficiency. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and post-translational modifications of proteins.[1] Understanding the specific subcellular pools of an acyl-CoA, such as this compound, is paramount to elucidating its precise physiological and pathological roles.
This technical guide outlines a robust experimental strategy to isolate subcellular compartments, extract acyl-CoA pools, and perform sensitive quantification using mass spectrometry.
Overall Experimental Workflow
The determination of subcellular metabolite localization is a multi-stage process that begins with the gentle disruption of cells, followed by the separation of organelles, and concludes with the analytical quantification of the target molecule in each fraction. A critical aspect of this workflow is the inclusion of rigorous internal standards to account for sample loss and matrix effects during fractionation and analysis.[2] The overall workflow is depicted below.
Detailed Experimental Protocols
Protocol 1: Subcellular Fractionation by Differential Centrifugation
Differential centrifugation is a widely used technique that separates organelles based on their differences in size, shape, and density.[3][4][5] The protocol involves a series of centrifugation steps at progressively increasing speeds, pelleting smaller components at each subsequent step.
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Microcentrifuge tubes
Methodology:
-
Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold hypotonic Homogenization Buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension using a pre-chilled Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (monitor by microscopy). The use of a Dounce homogenizer is preferred as it is gentle and helps maintain organelle integrity.[6]
-
Nuclear Fraction Isolation: Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
The resulting pellet contains the Nuclear Fraction . The supernatant contains the cytoplasm, mitochondria, and other smaller organelles.
-
Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and transfer it to a new tube. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
The resulting pellet contains the Mitochondrial Fraction . The supernatant contains the cytoplasm and microsomal fractions.
-
Cytosolic and Microsomal Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The supernatant is the Cytosolic Fraction . The pellet contains the Microsomal Fraction (fragments of ER and plasma membrane).
-
Washing: Each pelleted fraction should be gently washed with homogenization buffer to minimize cross-contamination before proceeding to metabolite extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Fractionation of Cells - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Subcellular Fractionation [labome.com]
5-Hydroxyundecanoyl-CoA: A Theoretical Exploration of its Role in Lipid Metabolism
Disclaimer: Scientific literature available through extensive searches does not contain specific information on 5-Hydroxyundecanoyl-CoA. Therefore, this document presents a theoretical guide based on established principles of medium-chain and hydroxylated fatty acid metabolism. The pathways, quantitative data, and experimental protocols described herein are based on analogous, well-studied molecules and should be considered a hypothetical framework for future research.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as activated forms of fatty acids. They are pivotal in energy production through beta-oxidation, the synthesis of complex lipids, and cellular signaling.[1] While the metabolism of common saturated and unsaturated fatty acids is well-documented, the roles of more unique species, such as hydroxylated medium-chain fatty acids, are less characterized. This guide explores the hypothetical role of this compound, a medium-chain fatty acid derivative, within the broader context of lipid metabolism.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework for investigating the potential synthesis, degradation, and function of this compound.
Background: Acyl-CoAs in Lipid Metabolism
Fatty acids are activated for metabolism by their conversion to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases.[1] These activated molecules can then enter various metabolic pathways. The primary catabolic route for energy extraction is beta-oxidation, a cyclical process that sequentially shortens the acyl chain, producing acetyl-CoA, NADH, and FADH2.[2][3] These products are subsequently used in the citric acid cycle and oxidative phosphorylation to generate ATP.[2]
The metabolism of fatty acids varies with their chain length. Medium-chain fatty acids (MCFAs, 6-12 carbons) possess unique metabolic properties, including rapid absorption and transport into the mitochondria, making them an efficient energy source.[4]
Hypothetical Metabolism of this compound
Undecanoic acid is an 11-carbon, odd-chain fatty acid. The presence of a hydroxyl group at the C-5 position introduces a unique structural feature that would influence its metabolic processing.
Potential Biosynthesis
The formation of this compound would require the specific hydroxylation of undecanoyl-CoA. This reaction could potentially be catalyzed by a member of the cytochrome P450 (CYP) family of enzymes, which are known to hydroxylate fatty acids at various positions, including the omega and in-chain carbons.[5] Following hydroxylation of the free fatty acid, it would be activated to its CoA thioester by an acyl-CoA synthetase.
Hypothetical Catabolism via Beta-Oxidation
The beta-oxidation of this compound would likely proceed through a modified pathway. The initial cycles would occur normally until the hydroxyl group is near the site of oxidation.
A potential beta-oxidation pathway is outlined below:
-
Initial Cycles: Two standard beta-oxidation cycles would shorten the chain, yielding two molecules of acetyl-CoA and converting this compound to 3-hydroxyheptanoyl-CoA.
-
Metabolism of the Hydroxyacyl-CoA: The resulting 3-hydroxyheptanoyl-CoA is a standard intermediate in beta-oxidation. It would be oxidized to 3-ketoheptanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase.[6][7]
-
Thiolytic Cleavage: Thiolase would then cleave 3-ketoheptanoyl-CoA into acetyl-CoA and pentanoyl-CoA.
-
Final Cycles: Pentanoyl-CoA would undergo two more rounds of beta-oxidation, ultimately yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
This proposed pathway highlights how the cell could metabolize this hydroxylated odd-chain fatty acid for energy.
Caption: Hypothetical beta-oxidation of this compound.
Potential Signaling and Regulatory Roles
Beyond catabolism, some hydroxylated fatty acids act as signaling molecules. It is conceivable that this compound or its free acid form could modulate the activity of nuclear receptors (e.g., PPARs) or other signaling pathways involved in lipid metabolism and inflammation. This remains a key area for potential future investigation.
Quantitative Data Context
As no direct quantitative data for this compound exists, the following table provides representative data for related medium-chain acyl-CoAs to offer a frame of reference for potential future studies.
| Analyte | Matrix | Concentration Range | Method | Reference |
| Octanoyl-CoA | Mouse Liver | 0.1 - 1.0 nmol/g | LC-MS/MS | [8] |
| Decanoyl-CoA | Mouse Liver | 0.05 - 0.5 nmol/g | LC-MS/MS | [8] |
| Acetyl-CoA | Rat Liver | 50 - 100 nmol/g | HPLC, NMR, Spec | [8] |
Generalized Experimental Protocols
Investigating the metabolism of a novel acyl-CoA requires robust analytical methods. The following are generalized protocols for the extraction and quantification of acyl-CoAs from biological samples.
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted for the extraction of short- to medium-chain acyl-CoAs from tissues or cells.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)
-
Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Acetonitrile
-
Water
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenize flash-frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA or 5% SSA.
-
Add an appropriate amount of internal standard.
-
Sonicate the sample briefly on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein.
-
Purify the cleared supernatant using an SPE column according to the manufacturer's instructions.
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[9][10]
Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[8][9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
General LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase to separate acyl-CoAs based on chain length and polarity.
General MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the precursor ion (the molecular weight of the specific acyl-CoA) and a characteristic product ion (often corresponding to the CoA moiety). A neutral loss scan of 507 Da is also characteristic of acyl-CoAs.[11]
-
Quantification: Generate a standard curve using synthetic this compound to determine the concentration in unknown samples.
Caption: General workflow for acyl-CoA analysis.
Protocol 3: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay can be used to determine the activity of enzymes that metabolize hydroxyacyl-CoAs.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[12]
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
NAD+
-
Substrate (synthetic this compound)
-
Enzyme source (e.g., cell lysate, purified enzyme)
Procedure:
-
In a cuvette, combine the assay buffer and NAD+.
-
Add the enzyme source and incubate to establish a baseline.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Conclusion and Future Directions
While this compound is not a currently characterized metabolite, this guide provides a robust theoretical framework for its potential involvement in lipid metabolism. Based on established biochemical principles, it is plausible that this molecule could be synthesized from undecanoic acid and subsequently catabolized via a modified beta-oxidation pathway to yield energy. Furthermore, the possibility of it having signaling functions warrants investigation.
Future research should focus on:
-
Chemical Synthesis: The first step would be the chemical synthesis of this compound to serve as an analytical standard and a substrate for enzymatic assays.
-
In Vitro Studies: Use of purified enzymes and cell culture systems to investigate its synthesis and degradation, and to identify the specific enzymes involved.
-
Metabolomic Screening: Targeted and untargeted metabolomic analyses of biological samples under various physiological conditions could be performed to determine if this compound is an endogenous metabolite.
-
Functional Assays: Investigation of its potential effects on gene expression, enzyme activity, and cellular signaling pathways related to lipid metabolism.
By pursuing these avenues of research, the scientific community can elucidate whether this compound is a novel bioactive lipid or simply a theoretical possibility.
Caption: Potential links of this compound in metabolism.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Hydroxyundecanoyl-CoA Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of protein targets for the novel metabolite, 5-Hydroxyundecanoyl-CoA. While direct experimental data for this specific molecule is limited, this document outlines a robust, state-of-the-art computational workflow to identify and prioritize potential protein interactions. By leveraging established methodologies in cheminformatics, structural biology, and systems biology, researchers can generate testable hypotheses regarding the mechanism of action of this compound, thereby accelerating its potential development as a therapeutic agent. This guide details the necessary computational strategies, presents hypothetical data in structured tables, and provides detailed protocols for experimental validation. Furthermore, all logical workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for a scientific audience.
Introduction
This compound is a medium-chain fatty acyl-CoA with a hydroxyl group at the 5-position. Acyl-CoAs are central metabolites involved in numerous cellular processes, including fatty acid metabolism, energy production, and post-translational modifications of proteins. The hydroxylation of the acyl chain suggests potential for specific protein interactions beyond those of its non-hydroxylated counterpart, undecanoyl-CoA. Understanding the protein targets of this compound is crucial for elucidating its biological function and assessing its therapeutic potential.
In silico target prediction offers a rapid and cost-effective approach to generate initial hypotheses about a molecule's protein binding partners. These computational methods can be broadly categorized into ligand-based, structure-based, and systems-based approaches. This guide will delineate a comprehensive workflow that integrates these methods to predict and prioritize protein targets for this compound.
In Silico Target Prediction Workflow
A multi-pronged in silico approach is recommended to maximize the confidence in predicted protein targets. This workflow combines various computational techniques to cross-validate findings and provide a more comprehensive picture of the potential interactome of this compound.
Methodologies for In Silico Prediction
2.1.1. Ligand-Based Approaches
These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
-
2D/3D Similarity Searching: The 2D and 3D structure of this compound is used to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with high structural similarity. The known targets of these similar compounds are then considered as potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can be generated from this compound and used to screen 3D databases of protein structures to identify proteins with complementary binding sites.
-
Machine Learning Models: Pre-trained machine learning models that have learned the relationships between chemical structures and protein targets can be used to predict the probability of this compound binding to a wide range of proteins.
2.1.2. Structure-Based Approaches
These methods utilize the 3D structure of potential protein targets.
-
Reverse Docking: The 3D structure of this compound is docked into the binding sites of a large collection of protein crystal structures. The binding affinity is calculated for each protein, and those with the most favorable binding energies are prioritized as potential targets.
-
Binding Site Similarity: The predicted binding pocket for this compound on a candidate protein can be compared to the known binding sites of other proteins. If a high degree of similarity is found, it suggests that this compound may also bind to these other proteins.
2.1.3. Systems-Based Approaches
These methods consider the broader biological context of potential protein targets.
-
Pathway and Network Analysis: Predicted protein targets are mapped onto known biological pathways and protein-protein interaction networks. This can help to identify biological processes that may be modulated by this compound.
-
Gene Ontology (GO) Enrichment Analysis: This statistical method identifies GO terms (representing biological processes, molecular functions, and cellular components) that are over-represented in the list of predicted protein targets. This provides insights into the potential biological roles of this compound.
Hypothetical Predicted Protein Targets
Based on the known biology of medium-chain fatty acyl-CoAs and other hydroxy fatty acids, the following classes of proteins are proposed as high-priority potential targets for this compound.
| Potential Target Class | Rationale | Predicted Mode of Interaction | Key Proteins |
| Acyl-CoA Dehydrogenases | Enzymes involved in the beta-oxidation of fatty acids. Medium-chain acyl-CoA dehydrogenase (MCAD) has specificity for C6-C12 acyl-CoAs.[1][2] | Substrate or inhibitor | MCAD, SCAD |
| Acyl-CoA Thioesterases | These enzymes hydrolyze acyl-CoAs to free fatty acids and Coenzyme A.[3] | Substrate or allosteric modulator | ACOT family members |
| G-Protein Coupled Receptors (GPCRs) | Some hydroxy fatty acids are known to act as signaling molecules by binding to specific GPCRs.[4] | Agonist or antagonist | GPR40, GPR84, GPR120 |
| Nuclear Receptors | Fatty acids and their derivatives can act as ligands for nuclear receptors, modulating gene expression. | Agonist or antagonist | PPARs, LXR, RXR |
| Protein Acyltransferases | Enzymes that catalyze the transfer of fatty acyl groups to proteins (acylation), a key post-translational modification. | Substrate or inhibitor | ZDHHC family, GNAT family |
Putative Signaling Pathway Involvement
Given the potential for this compound to interact with GPCRs and nuclear receptors, a plausible hypothesis is its involvement in signaling pathways that regulate metabolism and inflammation. The following diagram illustrates a hypothetical pathway.
Experimental Validation Protocols
Following the in silico prediction and prioritization of protein targets, experimental validation is essential to confirm the computational hypotheses. A tiered approach, starting with primary binding assays followed by functional assays, is recommended.
Primary Binding Assays
These assays directly measure the interaction between this compound and the purified candidate protein.
Table 2: Quantitative Data from Primary Binding Assays
| Assay | Parameter Measured | Hypothetical Value for a True Positive |
| Thermal Shift Assay (TSA) | Change in melting temperature (ΔTm) | > 2 °C |
| Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant (KD) | < 10 µM |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) | KD < 10 µM |
Detailed Protocol: Thermal Shift Assay (TSA)
-
Objective: To determine if this compound binds to and stabilizes the target protein.
-
Materials:
-
Purified recombinant target protein (1-5 µM)
-
This compound stock solution (10 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into a 96-well PCR plate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, while monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the wells containing this compound.
-
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity and kinetics of the interaction between this compound and the target protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant target protein (10-50 µg/mL in immobilization buffer)
-
This compound stock solution (1 mM in running buffer with low DMSO)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Functional Assays
These assays determine the effect of this compound on the biological activity of the target protein.
Detailed Protocol: Enzymatic Activity Assay (for an Acyl-CoA Dehydrogenase)
-
Objective: To determine if this compound is a substrate or inhibitor of a candidate acyl-CoA dehydrogenase.
-
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
This compound
-
Electron transfer flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.6)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCPIP, PES, and ETF.
-
Add the acyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the natural substrate (e.g., octanoyl-CoA).
-
Calculate the initial reaction rates and determine kinetic parameters such as Km and Vmax (if it is a substrate) or IC50 (if it is an inhibitor).
-
Conclusion
The in silico prediction of protein targets for this compound represents a critical first step in understanding its biological function and therapeutic potential. The multi-faceted computational workflow outlined in this guide, combining ligand-based, structure-based, and systems-based approaches, provides a robust framework for generating high-confidence hypotheses. The subsequent experimental validation, through a tiered approach of binding and functional assays, is essential to confirm these predictions. This integrated strategy will accelerate the elucidation of the mechanism of action of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Medium-chain specific acyl-CoA dehydrogenase, mitochondrial (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matching protein interfaces for improved medium-chain fatty acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and biological functions of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 5-Hydroxyundecanoyl-CoA in Cell Culture using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and specific quantification of 5-Hydroxyundecanoyl-CoA in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, and the ability to accurately measure specific species, such as hydroxylated medium-chain acyl-CoAs, is crucial for understanding various physiological and pathological processes. The described method includes a comprehensive procedure for sample preparation, optimized liquid chromatography conditions for the separation of the analyte, and precise mass spectrometry parameters for its detection. This protocol is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation and biosynthesis, the Krebs cycle, and the synthesis of complex lipids.[1] The levels of specific acyl-CoA species can provide valuable insights into the metabolic state of cells and are often altered in diseases such as metabolic disorders and cancer.[2] Hydroxylated fatty acids and their corresponding acyl-CoA derivatives are involved in various biological processes, and their accurate quantification is essential for elucidating their roles. This compound is a medium-chain hydroxy acyl-CoA, and while its specific metabolic pathway is not extensively characterized, the analysis of such molecules can shed light on novel metabolic routes and disease biomarkers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[3] This technique allows for the precise measurement of low-abundance species in complex biological matrices. This application note provides a robust and reproducible LC-MS/MS method for the quantification of this compound in cultured cells.
Experimental Protocols
Sample Preparation
The following protocol is a synthesis of established methods for the extraction of acyl-CoAs from cultured mammalian cells, designed to ensure high recovery and stability of the analytes.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water[4]
-
Internal Standard (IS): A suitable stable isotope-labeled medium-chain acyl-CoA (e.g., D9-pentanoyl-CoA) should be used.[5]
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB 1cc (30 mg) or similar[4]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Add 1 mL of ice-cold 10% (w/v) TCA to the washed cell monolayer or pellet.[4]
-
For adherent cells, use a cell scraper to detach the cells.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Spike the sample with the internal standard.
-
Sonicate the samples for 12 pulses of 0.5 seconds each to ensure complete cell lysis and homogenization.[4]
-
Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the cleared supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate to completeness using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7), for LC-MS analysis.[2]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | 10 mM Ammonium Acetate in Methanol[6] |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Gradient | 15% B for 1 min, linear gradient to 45% B over 14 min, then to 100% B over 1 min and hold for 4 min, followed by re-equilibration at 15% B for 5 min.[6] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 956.3 (Calculated for C₃₂H₅₈N₇O₁₈P₃S) |
| Product Ion | m/z 449.3 (Resulting from the neutral loss of 507 Da)[4][5] |
| Collision Energy | To be optimized for the specific instrument and analyte. |
| Internal Standard | MRM transition for the specific internal standard should be monitored. |
Note: The fragmentation of acyl-CoAs in positive ESI mode typically results in a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[4][5] The product ion listed is the predicted result of this neutral loss from the precursor ion of this compound.
Data Presentation
The quantitative data for various acyl-CoA species from different human cell lines are summarized in the table below to provide a comparative context for expected abundance levels.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] | MCF7 (pmol/mg protein)[2] | RAW264.7 (pmol/mg protein)[2] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
| C18:1-CoA | - | ~10 | ~5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[2]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Genes Involved in 5-Hydroxyundecanoyl-CoA Synthesis Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyundecanoyl-CoA is a medium-chain acyl-CoA molecule that may play a role in various metabolic pathways. Understanding its biosynthesis is crucial for elucidating its physiological functions and its potential involvement in disease. This application note provides a detailed workflow and experimental protocols for identifying and studying the genes responsible for this compound synthesis using CRISPR-Cas9 technology coupled with sensitive analytical methods.
The synthesis of this compound is hypothesized to involve the hydroxylation of undecanoyl-CoA. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes, which are a large family of monooxygenases known to be involved in the metabolism of fatty acids and other endogenous compounds. Specifically, members of the CYP4 family are known to catalyze the ω- and (ω-1)-hydroxylation of medium-chain fatty acids. However, in-chain hydroxylation events are also possible, and the specific enzyme responsible for the 5-position hydroxylation of undecanoyl-CoA has not been definitively identified.
This protocol outlines a systematic approach to identify the candidate genes involved in this pathway. By employing a targeted CRISPR-Cas9 knockout screen of plausible CYP genes, researchers can assess the impact of gene disruption on the cellular levels of this compound. Subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) will enable precise quantification of the target metabolite, thereby identifying the key enzymatic players in its synthesis.
Experimental Workflow
The overall experimental workflow for identifying genes involved in this compound synthesis is depicted below. The process begins with the selection of candidate genes and the design of guide RNAs (gRNAs). These gRNAs are then delivered into a suitable cell line along with the Cas9 nuclease to generate gene knockouts. Following selection and expansion of the edited cells, metabolites are extracted and this compound levels are quantified using LC-MS/MS to identify genes whose knockout leads to a significant reduction in its production.
Hypothesized Biosynthetic Pathway
The proposed biosynthetic pathway for this compound involves the direct hydroxylation of undecanoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 enzyme, which utilizes molecular oxygen and an electron donor system.
Sample preparation techniques for 5-Hydroxyundecanoyl-CoA analysis from tissue.
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyundecanoyl-CoA is a medium-chain fatty acyl-CoA that is emerging as a molecule of interest in metabolic research. Its analysis from complex biological matrices such as tissue is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target. This application note provides a comprehensive overview of sample preparation techniques for the robust and reliable quantification of this compound from tissue samples. The described methods are applicable for both targeted quantitative analysis and broader metabolomic profiling.
The analytical workflow for this compound from tissue involves several critical steps: rapid tissue harvesting and quenching of metabolic activity, efficient homogenization, extraction of the target analyte from the complex tissue matrix, purification to remove interfering substances, and finally, sensitive detection and quantification, typically by mass spectrometry. This document outlines detailed protocols for these procedures and provides a comparative summary of the recovery rates of different extraction methods.
Metabolic Context of this compound
This compound is understood to be an intermediate in the ω-oxidation pathway of undecanoic acid. This metabolic route serves as an alternative to the primary β-oxidation pathway for fatty acid catabolism, particularly for medium-chain fatty acids. The initial and rate-limiting step is the hydroxylation of the terminal methyl group of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes, primarily from the CYP4A and CYP4F subfamilies, located in the smooth endoplasmic reticulum. Following this, the hydroxyl group is sequentially oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. The resulting dicarboxylic acid can then be activated to its CoA ester and undergo β-oxidation from either end.
Experimental Protocols
This section details the recommended procedures for the extraction and preparation of this compound from tissue samples for subsequent analysis by LC-MS/MS or GC-MS.
Materials and Reagents
-
Tissue Homogenization:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead-based homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, kept on ice.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar medium-chain hydroxyacyl-CoA.
-
-
Extraction Solvents (LC-MS Grade):
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Chloroform
-
-
Purification:
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange (WAX) or C18 cartridges.
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent 1: 2% Formic Acid in water
-
SPE Wash Solvent 2: Methanol
-
SPE Elution Solvent: 2-5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
-
Derivatization for GC-MS (Optional):
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
-
General Lab Equipment:
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Protocol 1: Sample Homogenization and Extraction
-
Tissue Collection and Quenching: Immediately after excision, flash-freeze the tissue sample (50-100 mg) in liquid nitrogen to quench all enzymatic activity. Store at -80°C until processing.
-
Homogenization:
-
Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 3 mL of a methanol:chloroform (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Collect the supernatant (the upper aqueous/methanolic phase contains the acyl-CoAs).
-
To the supernatant, add 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform.
-
Vortex for 30 seconds and centrifuge at 1,500 x g for 15 minutes at 4°C to achieve phase separation.
-
Carefully collect the upper aqueous phase for SPE purification.
-
Protocol 2: Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.
-
Column Equilibration: Equilibrate the column with 3 mL of water.
-
Sample Loading: Load the aqueous extract from the previous step onto the SPE column.
-
Washing:
-
Wash the column with 2.5 mL of 2% formic acid in water.
-
Wash the column with 2.5 mL of methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide in methanol.
-
Perform a second elution with 2.5 mL of 5% ammonium hydroxide in methanol.
-
Combine the eluates.
-
-
Drying and Reconstitution:
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
For LC-MS/MS analysis, reconstitute the dried extract in 100 µL of 50% methanol.
-
For GC-MS analysis, proceed to the derivatization step.
-
Protocol 3: Derivatization for GC-MS Analysis (Optional)
-
Hydrolysis: To the dried eluate, add 500 µL of 0.5 M methanolic HCl. Heat at 60°C for 1 hour to hydrolyze the CoA ester and methylate the carboxyl group.
-
Extraction of Hydroxy Fatty Acid Methyl Ester:
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial.
-
Repeat the hexane extraction and combine the organic layers.
-
Dry the hexane extract under nitrogen.
-
-
Silylation:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Heat at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
Experimental Workflow Diagram
Data Presentation: Comparison of Extraction Methodologies
The recovery of acyl-CoAs from tissue is highly dependent on the chosen extraction and purification strategy. Below is a summary of reported recovery rates for various methods, providing a basis for method selection and optimization.
| Extraction Method | Purification Method | Analyte(s) | Tissue Type | Reported Recovery Rate (%) | Reference |
| Acetonitrile/2-propanol | 2-(2-pyridyl)ethyl silica (B1680970) gel | Acetyl-, malonyl-, octanoyl-, oleoyl-CoA, etc. | Rat Liver | 93 - 104 | --INVALID-LINK-- |
| KH2PO4 buffer, 2-propanol, Acetonitrile | Oligonucleotide column | Long-chain acyl-CoAs | Rat Heart, Kidney, Muscle | 70 - 80 | --INVALID-LINK-- |
| Chloroform/Methanol/Water (two-phase) with high salt | None | Long-chain acyl-CoAs | Rat Tissue | ~20 | --INVALID-LINK-- |
| Chloroform/Methanol/Water with high salt + Acyl-CoA-binding protein | None | Long-chain acyl-CoAs | Rat Tissue | ~55 | --INVALID-LINK-- |
| Methanol-Chloroform | Weak anion exchange SPE | Acetyl-CoA, Octanoyl-CoA, Palmitoyl-CoA | Mouse Liver | Variable by analyte and tissue (data not specified in abstract) | --INVALID-LINK-- |
Note: Recovery rates can be tissue- and analyte-specific. It is highly recommended to determine the recovery for this compound in the specific tissue of interest using a spiked internal standard.
Conclusion
The protocols and data presented in this application note provide a robust framework for the successful extraction, purification, and analysis of this compound from tissue samples. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the study. For accurate quantification, the use of a stable isotope-labeled internal standard is essential to account for analyte losses during sample preparation and for matrix effects during analysis. The provided metabolic context and experimental workflows are intended to guide researchers in designing and executing their studies on this and other medium-chain hydroxylated fatty acyl-CoAs.
Application Notes and Protocols for the Use of 5-Hydroxyundecanoyl-CoA as a Substrate for Novel Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyltransferases are a diverse class of enzymes that catalyze the transfer of acyl groups from an acyl-activated donor, such as an acyl-CoA, to an acceptor molecule.[1] This enzymatic activity is fundamental to numerous cellular processes, including lipid biosynthesis, protein modification, and the production of secondary metabolites.[2][3][4] The discovery and characterization of novel acyltransferases with unique substrate specificities are of significant interest for the development of new therapeutics and biotechnological applications.[5][6]
This document provides detailed application notes and protocols for investigating the use of 5-hydroxyundecanoyl-CoA, a novel hydroxy fatty acyl-CoA, as a substrate for newly identified or engineered acyltransferases. These guidelines are intended to provide a comprehensive framework for researchers to screen for enzymatic activity, characterize kinetic parameters, and elucidate the potential biological significance of such reactions.
Screening for Novel Acyltransferases Utilizing this compound
The initial step in identifying acyltransferases that can utilize this compound is to perform a screening assay. This can be accomplished using a variety of methods, including high-throughput screening of enzyme libraries or targeted screening of candidate enzymes identified through bioinformatics.
A general workflow for screening is presented below:
Caption: Workflow for screening novel acyltransferases.
Protocol 1: High-Throughput Screening of an Enzyme Library
This protocol outlines a method for screening a library of putative acyltransferases for activity with this compound.
Materials:
-
Enzyme library (e.g., cDNA expression library, purified enzyme collection)
-
This compound (custom synthesis)
-
Acceptor substrate (e.g., glycerol-3-phosphate, lysophosphatidylcholine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
96-well microplates
-
Detection reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A released during the reaction)
-
Plate reader
Procedure:
-
Prepare Assay Plate: To each well of a 96-well microplate, add the assay buffer.
-
Add Substrates: Add this compound and the chosen acceptor substrate to each well.
-
Add Enzyme: Add a consistent amount of each enzyme from the library to individual wells. Include appropriate controls (no enzyme, no this compound, no acceptor substrate).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme library (e.g., 37°C) for a set period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Identify "hits" as wells with a signal significantly above the background control.
Characterization of Acyltransferase Activity
Once a candidate acyltransferase has been identified, its enzymatic activity with this compound should be characterized in detail. This involves determining the kinetic parameters of the reaction.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten kinetic parameters for an acyltransferase with this compound as the substrate.
Materials:
-
Purified acyltransferase
-
This compound at various concentrations
-
Saturating concentration of the acceptor substrate
-
Assay buffer
-
Method for quantifying product formation or substrate depletion (e.g., LC-MS, HPLC)
Procedure:
-
Set up Reactions: Prepare a series of reactions, each containing the same amount of purified enzyme and a saturating concentration of the acceptor substrate. Vary the concentration of this compound across a range (e.g., from 0.1 to 10 times the expected Km).
-
Initiate Reaction: Start the reaction by adding the enzyme.
-
Time Course: Take aliquots from each reaction at several time points and stop the reaction (e.g., by adding a quenching agent like acid or organic solvent).
-
Quantify Product: Analyze the aliquots to determine the concentration of the product formed.
-
Calculate Initial Velocities: For each concentration of this compound, plot product concentration against time and determine the initial velocity (the slope of the linear portion of the curve).
-
Determine Km and Vmax: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Data Presentation: Kinetic Parameters
The results of the kinetic analysis should be presented in a clear and organized manner.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| [Control Substrate 1] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
| [Control Substrate 2] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Calculated Value] |
Investigating the Biological Role of the Novel Acyltransferase and its Product
Identifying a novel acyltransferase that utilizes this compound opens up avenues for exploring its biological function and the role of its product.
The logical flow for such an investigation is as follows:
Caption: Investigating the biological role of the novel acyltransferase.
Protocol 3: Cellular Localization of the Acyltransferase
This protocol provides a general method for determining the subcellular localization of the identified acyltransferase using immunofluorescence.
Materials:
-
Cells expressing the acyltransferase (endogenously or exogenously)
-
Primary antibody against the acyltransferase
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Organelle-specific markers (e.g., antibodies against markers for the ER, Golgi, mitochondria)
-
Microscope slides
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on microscope slides.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the acyltransferase.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.
-
Staining: Stain the nuclei with DAPI and, if desired, co-stain with organelle-specific markers.
-
Imaging: Mount the slides and visualize the cells using a fluorescence microscope. The localization of the acyltransferase is determined by the co-localization of its signal with that of the organelle-specific markers.
Application in Drug Development
Acyltransferases are emerging as promising targets for drug development in various therapeutic areas, including metabolic diseases and cancer.[1][7] The discovery of a novel acyltransferase that utilizes this compound could represent a new target for therapeutic intervention.
The general process for targeting this novel enzyme in a drug discovery program is outlined below:
Caption: Drug discovery workflow for the novel acyltransferase.
Conclusion
The study of novel acyltransferases and their substrates, such as this compound, holds significant potential for advancing our understanding of cellular metabolism and for the development of new therapeutic strategies. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to explore this exciting area of research. Careful and systematic application of these methods will be crucial for elucidating the enzymatic properties, biological functions, and therapeutic potential of novel acyltransferases that utilize this compound.
References
- 1. Drug Targeting of Acyltransferases in the Triacylglyceride and 1-O-AcylCeramide Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acyltransferases as Tools for Polyketide Synthase Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel acyl coenzyme a: cholesterol acyltransferase inhibitors: pharmacophore-based virtual screening, synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacology of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming instability of 5-Hydroxyundecanoyl-CoA during sample extraction.
Welcome to the technical support center for the analysis of 5-Hydroxyundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction and analysis of this and other medium-chain hydroxy acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. What are the potential causes?
A1: Low recovery of this compound is a common issue stemming from its inherent instability. The primary culprits are enzymatic degradation, chemical hydrolysis of the thioester bond, and oxidation of the hydroxyl group. To troubleshoot, consider the following:
-
Rapid Quenching: Ensure that metabolic activity is stopped immediately upon sample collection. Quenching with liquid nitrogen or cold organic solvents is critical.
-
Enzyme Inhibition: The presence of active thioesterases in your sample will rapidly degrade your analyte.[1] Work at low temperatures (on ice) and consider the addition of enzymatic inhibitors.
-
pH of Extraction Buffer: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. Acidic extraction conditions (pH 4-5) are generally recommended to improve stability.
-
Temperature: Elevated temperatures during extraction and sample processing can accelerate degradation. All steps should be performed at 4°C or below.
-
Oxidation: The hydroxyl group can be prone to oxidation. While less common during standard extractions, minimizing exposure to air and light can be beneficial. Consider degassing solvents.
-
Solid-Phase Extraction (SPE) Efficiency: If using SPE for sample cleanup, ensure the chosen sorbent and elution solvents are optimized for a polar, medium-chain acyl-CoA. Incomplete elution is a common source of loss.
Q2: What is the optimal pH for extracting this compound?
A2: An acidic pH is crucial for minimizing the hydrolysis of the thioester bond of acyl-CoA molecules.[2][3] A common and effective method involves homogenization in a buffer with a pH of approximately 4.9.[2][3] This acidic environment helps to keep the molecule protonated and less susceptible to nucleophilic attack by water.
Q3: How does temperature affect the stability of this compound during extraction?
A3: Higher temperatures accelerate the rate of both enzymatic and chemical degradation of acyl-CoAs. It is critical to maintain low temperatures (0-4°C) throughout the entire extraction process, from sample homogenization to the final extract.[4] Some studies on related enzymes show a significant decrease in stability at elevated temperatures, which can be extrapolated to the stability of the molecule during extraction from a biological matrix.[5][6]
Q4: I am observing multiple peaks for my analyte during LC-MS analysis. What could be the cause?
A4: Multiple peaks can arise from several sources:
-
Isomers: Your sample may contain different stereoisomers of this compound.
-
Degradation Products: The observed peaks could be degradation products, such as the free acid (5-hydroxyundecanoic acid) or oxidized forms of the molecule.
-
In-source Fragmentation: Fragmentation of the parent ion in the mass spectrometer's source can lead to the appearance of multiple related ions.
-
Adduct Formation: The analyte may be forming adducts with salts or solvents in the mobile phase.
Review your extraction procedure for potential sources of degradation and optimize your chromatography to improve separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound | Inefficient extraction | Optimize your extraction solvent. A common mixture is an acidic buffer with acetonitrile (B52724) and isopropanol.[2] Ensure complete cell lysis. |
| Degradation during sample preparation | Work quickly and maintain samples on ice at all times. Use pre-chilled solvents and tubes. | |
| Loss during solvent evaporation | Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at room temperature.[2] | |
| Poor Peak Shape in Chromatography | Suboptimal mobile phase pH | For reversed-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (pH ~4.5-5.5) often improves peak shape. |
| Interaction with metal surfaces | The phosphate (B84403) groups of CoA can interact with metal components of the LC system. Using PEEK tubing and fittings can help. | |
| High Background Noise | Matrix effects from complex samples | Incorporate a solid-phase extraction (SPE) step for sample cleanup.[2][7] |
| Contaminated solvents or reagents | Use high-purity, LC-MS grade solvents and reagents. | |
| Inconsistent Quantification | Lack of a suitable internal standard | Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, an odd-chain or structurally similar acyl-CoA can be used. |
| Incomplete derivatization (if used) | Ensure derivatization reactions go to completion by optimizing reaction time, temperature, and reagent concentrations. |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Efficiencies with Different Solvent Systems
| Extraction Solvent System | Analyte Chain Length | Average Recovery (%) | Reference |
| Acetonitrile/Isopropanol/KH2PO4 (pH 4.9) | Long-chain | 70-80 | [3] |
| Acetonitrile/Methanol (B129727)/Water (2:2:1) | Short to Medium-chain | Not specified, but effective | [1][8] |
| 2.5% 5-Sulfosalicylic Acid (SSA) | Short-chain | >59 | [9][10] |
| 10% Trichloroacetic Acid (TCA) + SPE | Short-chain | <62 | [9][10] |
Note: Recovery percentages can vary significantly based on the specific acyl-CoA, tissue/cell type, and exact protocol used.
Table 2: Influence of pH on the Stability of the Thioester Bond (General Principle)
| pH | Stability of Thioester Bond | Implication for Extraction |
| < 5.0 | High | Recommended for minimizing hydrolysis |
| 5.0 - 7.0 | Moderate | Acceptable, but less stable than acidic conditions |
| > 7.0 | Low | Not Recommended due to increased rate of hydrolysis |
Table 3: Effect of Temperature on Acyl-CoA Degradation During Sample Preparation (General Principle)
| Temperature | Rate of Degradation | Implication for Extraction |
| 0-4°C | Minimized | Recommended for all extraction steps |
| Room Temperature (~25°C) | Increased | Avoid prolonged exposure |
| > 30°C | Significant | Not Recommended |
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Hydroxyacyl-CoAs from Cultured Cells
This protocol is adapted from methods designed for the extraction of a broad range of acyl-CoAs from cell cultures.[10]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% SSA with internal standard to the cells. Use a cell scraper to lyse the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Analysis: The extract is now ready for direct LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol provides a general framework for SPE cleanup of acyl-CoAs and can be optimized for this compound.[7][11][12][13][14][15]
Materials:
-
Weak anion exchange (WAX) or reversed-phase (C18) SPE cartridges
-
Methanol
-
Acetonitrile
-
Deionized water
-
Formic acid
-
SPE vacuum manifold
Procedure (using a WAX cartridge):
-
Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Loading: Load the acidified sample extract (from Protocol 1, with pH adjusted to ~7.5-8.5 with ammonium hydroxide) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 2% formic acid in methanol.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at room temperature and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature on fatty acid metabolism in skeletal muscle mitochondria of untrained and endurance-trained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Improving chromatographic separation of 5-Hydroxyundecanoyl-CoA from other acyl-CoAs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic separation of 5-Hydroxyundecanoyl-CoA and other acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound from other acyl-CoAs?
A1: The main challenges in separating this compound include its structural similarity to other endogenous acyl-CoAs, the presence of positional and stereoisomers, and its potential for degradation. Acyl-CoAs are amphipathic molecules, which can lead to peak tailing and poor resolution in reversed-phase chromatography. The hydroxyl group on this compound adds polarity, which can further complicate separation from both more and less polar acyl-CoAs in a complex biological sample.
Q2: What type of chromatography is most suitable for separating this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of acyl-CoAs.[1] C18 columns are widely used due to their ability to separate molecules based on hydrophobicity. For enhanced separation of polar and ionic molecules like acyl-CoAs, ion-pair reversed-phase chromatography is often employed.
Q3: How do ion-pairing reagents improve the separation of acyl-CoAs?
A3: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They interact with the charged phosphate (B84403) groups of the CoA moiety, effectively neutralizing the charge and increasing the hydrophobicity of the entire molecule. This enhanced retention on the reversed-phase column allows for better separation of different acyl-CoA species that might otherwise co-elute. Common ion-pairing reagents for LC-MS applications should be volatile, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). However, it's important to note that TFA can cause ion suppression in mass spectrometry.
Q4: What detection methods are most effective for this compound?
A4: The most common detection methods for acyl-CoAs are UV detection and mass spectrometry (MS). UV detection is typically set at 254 or 260 nm, which is the absorbance maximum for the adenine (B156593) ring of the CoA molecule.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers higher sensitivity and specificity, allowing for the identification and quantification of individual acyl-CoA species, including this compound, even at low concentrations in complex biological matrices.
Troubleshooting Guide
Peak Shape Problems
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The negatively charged phosphate groups of the acyl-CoA interact with residual silanol (B1196071) groups on the silica-based column packing. | - Use an Ion-Pairing Reagent: Add a suitable ion-pairing reagent (e.g., triethylamine, diisopropylethylamine for UV detection; or a volatile agent like HFBA for MS) to the mobile phase to mask the phosphate charge and reduce silanol interactions.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column.- Dilute the Sample: If the concentration of the analyte is high, dilute the sample before injection. | |
| Column Contamination: Buildup of sample matrix components on the column frit or packing material. | - Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent to remove contaminants.- Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter. | |
| Peak Fronting | Sample Solvent Incompatibility: The solvent in which the sample is dissolved is significantly stronger than the mobile phase. | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.- Reduce Injection Volume: A smaller injection volume will have less of a solvent effect. |
| Split Peaks | Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column. | - Filter Samples and Mobile Phases: Use 0.22 µm filters to remove particulates.- Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a compatible solvent.- Replace the Frit: If flushing does not resolve the issue, the frit may need to be replaced. |
Resolution and Retention Time Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inadequate Separation of Isomers: Positional or stereoisomers of this compound are co-eluting with other acyl-CoAs. | - Optimize the Gradient: A shallower gradient can improve the separation of closely eluting compounds.- Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.- Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and influence retention. |
| Column Degradation: Loss of stationary phase or column contamination over time. | - Replace the Column: If the column has been used extensively and performance has declined, it may need to be replaced. | |
| Retention Time Drift | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | - Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of all mobile phase components.- Use a Mobile Phase Degasser: Dissolved gases in the mobile phase can affect pump performance and lead to retention time variability. |
| Column Temperature Fluctuation: Changes in ambient temperature can affect retention times. | - Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature. | |
| Column Equilibration: The column is not fully equilibrated with the mobile phase at the start of each run. | - Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Plasma
This protocol is a general guideline for the extraction of medium-chain acyl-CoAs from plasma and may require optimization for specific applications.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Internal standard (e.g., C17-CoA)
-
Ice-cold diethyl ether
-
Centrifuge capable of 4°C
-
Vortex mixer
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% TCA or PCA to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
To remove the acid, add 500 µL of ice-cold diethyl ether to the supernatant.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Discard the upper ether layer.
-
Repeat the ether wash two more times.
-
After the final wash, any residual ether can be evaporated under a gentle stream of nitrogen.
-
The resulting aqueous extract containing the acyl-CoAs is ready for LC-MS/MS analysis.
Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Separation
This is a representative HPLC method for the separation of acyl-CoAs. The gradient and mobile phase composition may need to be optimized for the specific separation of this compound from other acyl-CoAs.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm or MS/MS |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 60 |
| 18.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Visualizations
Caption: Experimental workflow for the analysis of acyl-CoAs from plasma.
References
Technical Support Center: Enhancing Chemo-enzymatic 5-Hydroxyundecanoyl-CoA Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the yield of chemo-enzymatic 5-Hydroxyundecanoyl-CoA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for the chemo-enzymatic synthesis of this compound?
A1: The synthesis is typically a two-stage process. The first stage involves the chemical synthesis of the precursor, 5-hydroxyundecanoic acid. The second stage is an ATP-dependent enzymatic ligation of the synthesized carboxylic acid to Coenzyme A (CoA) using a broad-substrate-specificity acyl-CoA synthetase (ACS) or ligase.
Q2: Which acyl-CoA synthetase should I choose for the enzymatic ligation step?
A2: Acyl-CoA synthetases from various sources exhibit broad substrate specificity. Long-chain acyl-CoA synthetases (LACS) are known to activate a range of fatty acids, including those with hydroxyl groups. It is recommended to screen several commercially available or recombinantly expressed ACS enzymes to find one with optimal activity for 5-hydroxyundecanoic acid. Some studies have successfully used ACS enzymes from Pseudomonas species or engineered E. coli.
Q3: What are the critical parameters to optimize for the enzymatic ligation reaction?
A3: Key parameters to optimize for maximizing the yield of this compound include:
-
Enzyme Concentration: Increasing the enzyme concentration can improve the reaction rate, but excessive amounts can lead to precipitation and handling issues.
-
Substrate Concentrations: The molar ratio of 5-hydroxyundecanoic acid, CoA, and ATP is crucial. A slight excess of the fatty acid and ATP over CoA is often beneficial.
-
Reaction Temperature: Most acyl-CoA synthetases have an optimal temperature between 25-37 °C.
-
pH: The optimal pH for ACS enzymes is typically around 7.5.
-
Incubation Time: The reaction should be monitored over time (e.g., 1-4 hours) to determine the point of maximum conversion without significant product degradation.
Q4: How can I monitor the progress of the enzymatic reaction?
A4: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) part of CoA. The consumption of CoA and the formation of this compound can be quantified by comparing the peak areas to a standard curve.
Q5: What are common methods for purifying the final product, this compound?
A5: Due to its polar nature, this compound can be purified using solid-phase extraction (SPE) with a C18 cartridge. The crude reaction mixture is loaded onto the cartridge, washed with a low-concentration organic solvent to remove salts and unreacted polar substrates, and then the product is eluted with a higher concentration of organic solvent (e.g., methanol (B129727) or acetonitrile). Further purification can be achieved by preparative HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive enzyme. | - Verify enzyme activity with a known substrate (e.g., oleic acid).- Ensure proper storage of the enzyme at -20°C or -80°C.- Avoid repeated freeze-thaw cycles. |
| 2. Sub-optimal reaction conditions. | - Optimize pH, temperature, and incubation time.- Titrate the concentrations of ATP, MgCl₂, CoA, and 5-hydroxyundecanoic acid. | |
| 3. Presence of inhibitors. | - Ensure all reagents are of high purity.- If using cell lysates, consider partial purification of the acyl-CoA synthetase to remove endogenous inhibitors. | |
| 4. Degradation of ATP or CoA. | - Prepare fresh solutions of ATP and CoA before each experiment.- Store stock solutions at -20°C in small aliquots. | |
| Multiple Peaks in HPLC Analysis | 1. Incomplete reaction. | - Increase incubation time or enzyme concentration. |
| 2. Product degradation. | - Reduce incubation time or temperature.- Analyze the stability of the product at the reaction pH and temperature. | |
| 3. Side reactions. | - Ensure the purity of the 5-hydroxyundecanoic acid precursor.- Consider the possibility of adenylate formation without subsequent thioesterification. | |
| Difficulty in Purifying the Product | 1. Co-elution with substrates or byproducts. | - Optimize the SPE wash and elution steps with varying solvent concentrations.- For HPLC purification, adjust the gradient to improve separation. |
| 2. Product instability during purification. | - Perform purification steps at low temperatures (4°C).- Use buffers at a slightly acidic pH (around 4.9) to improve the stability of the acyl-CoA. | |
| Low Overall Yield | 1. Inefficient chemical synthesis of the precursor acid. | - Optimize the reaction conditions for the synthesis of 5-hydroxyundecanoic acid.- Ensure complete removal of any reagents from the chemical synthesis that might inhibit the subsequent enzymatic reaction. |
| 2. Low conversion in the enzymatic step. | - Refer to the "Low or No Product Formation" section for troubleshooting the enzymatic reaction. | |
| 3. Loss of product during purification. | - Minimize the number of purification steps.- Ensure complete elution from the SPE cartridge. |
Quantitative Data Summary
The following table summarizes typical yields and key parameters for the synthesis of various acyl-CoAs, which can serve as a reference for optimizing the synthesis of this compound.
| Acyl-CoA Product | Precursor Acid | Synthesis Method | Key Parameters | Reported Yield |
| Malonyl-CoA | Malonic acid | Enzymatic (MatB ligase) | - | 95%[1] |
| Methylmalonyl-CoA | Methylmalonic acid | Enzymatic (MatB ligase) | - | 92%[1] |
| Cinnamoyl-CoA | Cinnamic acid | ECF-mediated coupling | - | 75%[1] |
| Octenoyl-CoA | Octenoic acid | ECF-mediated coupling | - | 57%[1] |
| ω-Hydroxydecanoic acid | Decanoic acid | Whole-cell bioconversion | Engineered E. coli | 0.86 mol/mol[2] |
| ω-Hydroxyoctanoic acid | Octanoic acid | Whole-cell bioconversion | Engineered E. coli | 0.63 mol/mol[2] |
| ω-Hydroxydodecanoic acid | Dodecanoic acid | Whole-cell bioconversion | Engineered E. coli | 0.56 mol/mol[2] |
| Long-chain acyl-CoAs | Various | HPLC-based purification | Recovery from tissue | 70-80%[3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of 5-Hydroxyundecanoic Acid (Adapted from similar syntheses)
This protocol is an adapted method and may require optimization. The synthesis of 11-hydroxyundecanoic acid from ricinoleic acid has been reported.[4] A similar retro-synthetic analysis suggests that 5-hydroxyundecanoic acid can be prepared from a suitable starting material like 1,5-pentanediol.
Materials:
-
1,5-Pentanediol
-
Thionyl chloride (SOCl₂)
-
Diethyl malonate
-
Sodium ethoxide
-
Hexanoyl chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Protection of one hydroxyl group of 1,5-pentanediol: This step is crucial to allow selective reaction on the other hydroxyl group. Standard protection group chemistry can be applied here.
-
Conversion to an alkyl halide: The free hydroxyl group is converted to a good leaving group, for example, by reacting with thionyl chloride to form the corresponding chloride.
-
Malonic ester synthesis: The resulting alkyl halide is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide.
-
Acylation: The product from the previous step is acylated with hexanoyl chloride.
-
Hydrolysis and decarboxylation: The resulting diester is hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding the carboxylic acid.
-
Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions.
-
Purification: The final product, 5-hydroxyundecanoic acid, is purified by column chromatography or recrystallization.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is a general method and should be optimized for the specific acyl-CoA synthetase used.
Materials:
-
5-Hydroxyundecanoic acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer (pH 7.5)
-
Acyl-CoA Synthetase (purified or as a cell lysate)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 1 mL reaction could contain:
-
100 mM HEPES or Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM CoA
-
3 mM 5-hydroxyundecanoic acid (dissolved in a small amount of DMSO or ethanol (B145695) if necessary)
-
1 mM DTT (optional)
-
0.1 - 0.5 mg/mL acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying with a small amount of formic acid.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme and other insoluble materials.
-
Analysis and Purification: Analyze the supernatant by HPLC to determine the yield. Proceed with purification using solid-phase extraction (SPE) as described in the FAQs.
Visualizations
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Calibrating instrument sensitivity for low-abundance 5-Hydroxyundecanoyl-CoA.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the low-abundance metabolite, 5-Hydroxyundecanoyl-CoA. The focus is on calibrating instrument sensitivity and ensuring robust quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Q: My instrument is calibrated, but I am observing a very weak or no signal for my target analyte, this compound. What are the potential causes and how can I troubleshoot this?
A: Low signal intensity is a common challenge, especially for low-abundance species. The issue can stem from the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). Ion suppression from matrix components is a primary cause of reduced sensitivity.[1] Co-eluting compounds, particularly phospholipids (B1166683), can significantly suppress the ionization of your target analyte, potentially pushing its signal below the limit of detection.[1]
Troubleshooting Steps:
-
Verify MS Functionality: To confirm the mass spectrometer is functioning correctly, perform a direct infusion of a this compound standard. This will help to isolate the problem to either the LC system or the sample matrix. If a stable spray and signal are observed during direct infusion, the issue likely lies with the chromatography or matrix effects.[2]
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples. For acyl-CoAs, a mixed-mode SPE utilizing both reversed-phase and ion-exchange mechanisms can efficiently remove phospholipids and other interferences.[1][3]
-
Liquid-Liquid Extraction (LLE): This can also be used, but may be less effective at removing all interfering substances.
-
-
Address Matrix Effects: If you suspect matrix effects, you can quantify them using a post-extraction spiking protocol. A significant deviation in signal between a neat standard and a post-extraction spiked sample confirms a strong matrix effect.[1] The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1]
-
Check for Contamination: Contamination in the ion source or interface can also lead to poor signal strength. Regular cleaning of the ion source is recommended to maintain ionization efficiency.
Issue 2: Poor Reproducibility and High Variability in Quantitative Results
Q: I am seeing significant variability in the quantification of this compound across my samples. What could be causing this and how can I improve reproducibility?
A: High variability is often a sign of uncontrolled matrix effects.[1] Since the composition of the biological matrix can differ between samples, the degree of ion suppression or enhancement can vary, leading to inconsistent results.[1] Inconsistent sample preparation can also contribute to this issue.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to correct for variability. A SIL-IS for this compound would have nearly identical chemical properties and chromatographic behavior, meaning it will be affected by matrix effects in the same way as the analyte. By using the ratio of the analyte signal to the SIL-IS signal for quantification, you can correct for these variations.[1]
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for all samples. Any variation in extraction times, solvent volumes, or handling can introduce variability.
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from other co-eluting matrix components that may be causing interference. Adjusting the gradient or changing the column may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
A1: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode. You can expect to see a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][5][6] Another common fragment is the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.0365.[7][8] For this compound, you would set up a Multiple Reaction Monitoring (MRM) experiment to monitor the transition from the precursor ion to a specific product ion.
Q2: What type of analytical column is best suited for the separation of this compound?
A2: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.[9][10] These columns provide good separation of acyl-CoAs based on their hydrophobicity.
Q3: What are some key considerations for sample preparation when analyzing acyl-CoAs from tissue?
A3: It is crucial to work quickly and keep samples on ice to prevent degradation. Homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is a common method.[3][11] Solid-phase extraction is often used after the initial extraction to purify the sample and improve recovery.[3][11]
Q4: What kind of recovery rates can I expect for acyl-CoA extraction?
A4: Recovery rates can vary depending on the tissue type and the specific method used. However, with an optimized protocol combining solvent extraction and SPE, recovery rates of 70-80% and even up to 93-104% have been reported for various acyl-CoAs.[3][11][12]
Quantitative Data Summary
The following tables provide a summary of typical parameters and results for acyl-CoA analysis.
Table 1: Typical Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [12] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [3][11] |
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Reference |
| LC Column | Reversed-phase C18 | [9][10] |
| Mobile Phase A | Ammonium (B1175870) Hydroxide in Water | [9][13] |
| Mobile Phase B | Acetonitrile with Ammonium Hydroxide | [9][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [9][13] |
| MS/MS Scan Type | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da | [4][5][6][9] |
Experimental Protocols & Visualizations
Detailed Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for various tissue types.[3][11][14]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Methanol
-
2% Formic Acid
-
5% Ammonium Hydroxide
-
Internal Standard (a stable isotope-labeled this compound is ideal)
Procedure:
-
Homogenization:
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[3]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 5% ammonium hydroxide.[3]
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[3]
-
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
Validating the Identity of 5-Hydroxyundecanoyl-CoA: A Comparative Guide to Tandem MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of lipid metabolites is a critical step in various fields of research, from drug development to metabolic disease studies. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the validation of 5-Hydroxyundecanoyl-CoA, a long-chain hydroxyacyl-CoA, with alternative analytical techniques. We present supporting data based on established principles of acyl-CoA analysis and detailed experimental protocols to assist researchers in selecting the most appropriate methodology for their needs.
Introduction to this compound
This compound is a long-chain fatty acyl-coenzyme A molecule. While specific experimental data for this exact molecule is not widely published, its structural class suggests a role in fatty acid metabolism. Accurate identification is paramount for understanding its potential biological significance.
Chemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C32H56N7O18P3S | Predicted |
| Exact Mass | 939.2772 | Predicted |
| Molecular Weight | 939.81 g/mol | Predicted |
Tandem Mass Spectrometry: The Gold Standard for Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for the identification and quantification of acyl-CoA species due to its high sensitivity and specificity.
Predicted Fragmentation Pattern of this compound
A key feature in the positive ion mode tandem mass spectra of acyl-CoAs is a characteristic neutral loss of 507.3 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) portion of the coenzyme A moiety. Another common fragment ion observed is at m/z 428, representing the adenosine (B11128) diphosphate.
For this compound, the precursor ion ([M+H]+) would be expected at m/z 940.28. Upon collision-induced dissociation (CID), the following characteristic product ions would be anticipated:
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Identity of Product Ion |
| 940.28 | 433.0 | [5-Hydroxyundecanoyl-pantetheine+H]+ |
| 940.28 | 428.1 | [Adenosine Diphosphate+H]+ |
The presence of the hydroxyl group on the acyl chain may also lead to specific fragmentation patterns, such as water loss, which can aid in pinpointing the position of the hydroxyl group.
Experimental Protocol for Tandem MS Validation
A generalized workflow for the validation of this compound is as follows:
1. Sample Preparation:
-
Extraction: Acyl-CoAs can be extracted from biological matrices using solid-phase extraction (SPE) with a C18 stationary phase or by liquid-liquid extraction with butanol.
-
Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA, is crucial for accurate quantification.
2. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using reversed-phase liquid chromatography (RPLC) with a C18 or C8 column. A gradient elution with a mobile phase containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) is often employed.
-
Mass Spectrometry: Analysis is performed on a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: A data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) method can be used. For identification, a full scan MS followed by MS/MS of the ion of interest (m/z 940.28) is performed.
3. Data Validation:
-
The acquired MS/MS spectrum is analyzed for the characteristic neutral loss of 507.3 Da and the presence of other expected fragment ions.
-
The fragmentation pattern can be compared against in-silico fragmentation prediction tools and spectral libraries if available.
-
The most definitive validation comes from comparing the retention time and fragmentation pattern with an authentic chemical standard of this compound.
Comparison with Alternative Methods
While tandem MS is the preferred method, other techniques can be employed for the analysis of acyl-CoAs, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High sensitivity and specificity; provides structural information. | Requires expensive instrumentation; matrix effects can be a challenge. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives of the fatty acids (obtained after hydrolysis of the CoA ester) are separated by gas chromatography and detected by MS. | High chromatographic resolution; established libraries for fatty acid methyl esters (FAMEs). | Indirect method requiring derivatization; does not analyze the intact acyl-CoA; positional information of the hydroxyl group can be lost. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by HPLC and detection based on the absorbance of the adenine (B156593) moiety of coenzyme A at 260 nm. | Relatively inexpensive and widely available. | Low sensitivity and specificity; co-eluting compounds can interfere with detection; provides no structural information beyond the CoA moiety. |
| Radio-HPLC | Uses a radiolabeled precursor to track the formation of the acyl-CoA of interest. | Highly sensitive for tracking specific metabolic pathways. | Requires handling of radioactive materials; does not provide structural information. |
Logical Pathway for Method Selection
The choice of analytical method depends on the specific research question and available resources.
Conclusion
Tandem mass spectrometry stands out as the most powerful and reliable technique for the definitive validation of this compound. Its high sensitivity, specificity, and ability to provide structural information are unmatched by other methods. While techniques like GC-MS and HPLC-UV have their place in lipid analysis, they serve more as complementary or screening tools rather than for definitive identification of intact long-chain hydroxyacyl-CoAs. For researchers requiring unambiguous identification and quantification of this compound to elucidate its biological role, LC-MS/MS is the recommended approach.
Comparative Analysis of Medium-Chain Acyl-CoA Metabolism: A Focus on Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
A comprehensive guide for researchers, scientists, and drug development professionals on the alterations in medium-chain fatty acid metabolism, contrasting physiological and pathological states exemplified by Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).
Introduction
While specific quantitative data for 5-Hydroxyundecanoyl-CoA in healthy versus diseased states is not available in the current body of scientific literature, a well-documented and clinically significant comparison can be drawn from the broader context of medium-chain acyl-CoA metabolism. This guide focuses on Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder that prevents the body from converting medium-chain fatty acids into energy. This condition provides a clear model for comparing healthy and diseased states of medium-chain acyl-CoA metabolism, with significant and measurable differences in key biomarkers.
MCADD is an autosomal recessive genetic disorder caused by mutations in the ACADM gene, which codes for the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.[1][2] This enzyme is crucial for mitochondrial beta-oxidation of fatty acids with chain lengths from 6 to 12 carbons. In individuals with MCADD, this pathway is blocked, leading to an accumulation of medium-chain fatty acids and their derivatives, particularly during periods of fasting or illness when the body relies on fat for energy.[2][3] This accumulation can lead to life-threatening complications, including hypoglycemia, lethargy, vomiting, seizures, and in severe cases, coma and sudden death.[2][3][4]
Quantitative Data Comparison: Healthy vs. MCADD
Direct measurement of intracellular acyl-CoA levels is technically challenging and not routinely performed in clinical settings. Instead, the diagnosis and monitoring of MCADD rely on the measurement of acylcarnitines in blood spots and organic acids in urine, which are downstream metabolites that accumulate due to the enzymatic block. Octanoylcarnitine (B1202733) (C8) is the primary biomarker for MCADD.
| Biomarker | Healthy State (Newborn Screening) | Diseased State (MCADD) | Sample Type |
| Octanoylcarnitine (C8) | Typically very low or undetectable. | Significantly elevated. Concentrations > 1.0 µmol/L are considered for follow-up testing, with clinically affected individuals often showing levels > 2.3 µmol/L in the newborn period.[5] | Dried Blood Spot |
| Hexanoylcarnitine (C6) | Low levels. | Often elevated, but to a lesser extent than C8. | Dried Blood Spot |
| Decanoylcarnitine (C10) | Low levels. | May be slightly elevated. | Dried Blood Spot |
| C8/C2 Ratio | Low. | Elevated. | Dried Blood Spot |
| C8/C10 Ratio | Variable, but generally low. | Elevated. | Dried Blood Spot |
| Hexanoylglycine (B26119) | Not typically present. | Elevated, particularly during a metabolic crisis. The pattern is often C6 > C8 > C10 acylglycines.[6] | Urine |
| Suberylglycine | Not typically present. | Elevated. | Urine |
| Ketones | Present during fasting. | Inappropriately low or absent (hypoketosis) during periods of hypoglycemia, as fatty acid oxidation is required for ketogenesis.[1] | Urine, Serum |
Experimental Protocols
Newborn Screening for MCADD via Tandem Mass Spectrometry (MS/MS)
The primary method for detecting MCADD is through expanded newborn screening programs using tandem mass spectrometry.
-
Sample Collection: A few drops of blood are collected from the baby's heel onto a special filter paper (Guthrie card) within 24-48 hours of birth.
-
Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution containing internal standards (isotopically labeled acylcarnitines) is added to each well.
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): The extracted samples are injected into the mass spectrometer. FIA is used for rapid analysis without chromatographic separation.
-
Detection: The mass spectrometer is operated in precursor ion or neutral loss scanning mode to specifically detect acylcarnitines. For MCADD, the instrument monitors for the characteristic mass-to-charge ratio of octanoylcarnitine (C8) and other medium-chain acylcarnitines.
-
Quantification: The concentration of each acylcarnitine is determined by comparing its ion intensity to that of the corresponding internal standard.
-
Data Analysis: The acylcarnitine profile, including the absolute concentrations of C6, C8, C10 and the ratios C8/C2 and C8/C10, is evaluated. Elevated C8 is the hallmark of MCADD.[6]
Confirmatory Diagnostic Testing
Positive newborn screens require follow-up testing for a definitive diagnosis.
-
Plasma Acylcarnitine Analysis: A venous blood sample is collected to perform a more detailed and quantitative analysis of the acylcarnitine profile, confirming the elevations seen in the newborn screen.
-
Urine Organic Acid Analysis: A urine sample is analyzed, typically by gas chromatography-mass spectrometry (GC-MS). In MCADD, this will show a characteristic pattern of dicarboxylic acids and acylglycines (e.g., hexanoylglycine and suberylglycine), especially during times of metabolic stress.
-
Molecular Genetic Testing: Sequencing of the ACADM gene is performed to identify the disease-causing mutations, which confirms the diagnosis.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparison of medium-chain fatty acid β-oxidation in a healthy individual versus a patient with MCADD.
Caption: Diagnostic workflow for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).
References
- 1. Orphanet: Medium chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdsearchlight.com [mdsearchlight.com]
- 5. wvdhhr.org [wvdhhr.org]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Method for Confirming 5-Hydroxyundecanoyl-CoA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Hydroxyundecanoyl-CoA, a medium-chain hydroxy acyl-CoA, is critical for understanding its role in various metabolic pathways and for the development of novel therapeutics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific detection, employing an orthogonal method is crucial for independent confirmation and validation of quantitative data. This guide provides an objective comparison of LC-MS/MS with two robust orthogonal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a 3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzymatic assay.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three methods for the quantification of medium-chain hydroxy acyl-CoAs, providing a framework for selecting the most suitable primary and orthogonal validation methods.
| Parameter | LC-MS/MS | HPLC-UV | HADH Enzymatic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety in CoA. | Enzymatic conversion of 3-hydroxyacyl-CoA and spectrophotometric or fluorometric measurement of NADH production.[1] |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate (risk of co-elution with other CoA species) | High (specific for 3-hydroxyacyl-CoAs, but not chain-length specific)[2] |
| Sensitivity (LOD) | High (low fmol to pmol range) | Low to Moderate (pmol range)[3] | Moderate (pmol range)[1] |
| **Linearity (R²) ** | >0.99 | >0.99 | Typically >0.98 |
| Precision (%RSD) | <15% | <15% | <20% |
| Throughput | High | Medium | Medium to High |
| Strengths | High specificity and sensitivity, suitable for complex matrices. | Widely available, relatively low cost. | Functional assay, confirms biological activity. |
| Limitations | High initial instrument cost, potential for matrix effects. | Lower sensitivity and specificity compared to LC-MS/MS. | Indirect measurement, may have interferences from other enzymes or substrates. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable quantification. The following sections outline the methodologies for the LC-MS/MS, HPLC-UV, and HADH enzymatic assays.
LC-MS/MS Quantification of this compound
This method provides highly sensitive and specific quantification of this compound in biological samples.
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize the tissue or cell sample in an appropriate ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Condition a C18 solid-phase extraction (SPE) cartridge by washing with methanol (B129727) followed by equilibration with water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Collision Energy: Optimized for the specific fragmentation of this compound.
HPLC-UV Quantification of this compound
This method offers a cost-effective alternative for the quantification of acyl-CoAs, relying on the UV absorbance of the CoA molecule.
a. Sample Preparation
The sample preparation can follow the same solid-phase extraction protocol as described for the LC-MS/MS method.
b. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.[4]
-
Injection Volume: 20 µL.
HADH Enzymatic Assay for 3-Hydroxyacyl-CoA Quantification
This functional assay provides a measure of total 3-hydroxyacyl-CoA content based on the activity of 3-Hydroxyacyl-CoA Dehydrogenase (HADH).
a. Sample Preparation
-
Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol.
-
Reconstitute the dried extract in the assay buffer.
b. Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 9.0)
-
NAD+
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme
-
-
Initiate the reaction by adding the sample extract.
-
Incubate at a controlled temperature (e.g., 37°C).
c. Detection
-
Spectrophotometric: Measure the increase in absorbance at 340 nm due to the formation of NADH.
-
Fluorometric: For higher sensitivity, measure the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm).[1]
d. Quantification
Calculate the concentration of 3-hydroxyacyl-CoA based on a standard curve generated with a known concentration of a 3-hydroxyacyl-CoA standard (e.g., 3-hydroxybutyryl-CoA).
Visualizing the Orthogonal Confirmation Workflow
The following diagrams illustrate the logical flow of the primary quantification and the orthogonal confirmation methods.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of 5-Hydroxyundecanoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid molecules across different biological systems is paramount. This guide provides a comparative analysis of the current understanding and potential significance of 5-Hydroxyundecanoyl-CoA, a medium-chain hydroxy fatty acid, in various model organisms. While direct research on this specific molecule is limited, this guide extrapolates from existing data on related compounds to offer a foundational resource for future investigations.
Executive Summary
This compound is a hydroxylated derivative of undecanoic acid, a medium-chain fatty acid. While its precise functions remain to be fully elucidated, its structural similarity to other biologically active lipids suggests potential involvement in key cellular processes. This guide synthesizes information on the metabolism of undecanoic acid and other hydroxy fatty acids to propose potential roles and metabolic pathways for this compound in bacteria, fungi, and mammals. We present hypothetical signaling pathways, comparative data tables, and generalized experimental protocols to stimulate and guide future research in this nascent area.
Comparative Analysis of Potential Roles
The biological significance of this compound is likely to differ across prokaryotic and eukaryotic organisms, reflecting their distinct metabolic and signaling networks. Based on the known activities of undecanoic acid and other hydroxy fatty acids, we can infer potential functions.
| Feature | Bacteria (e.g., Pseudomonas aeruginosa) | Fungi (e.g., Candida albicans) | Mammals (e.g., Murine models) |
| Potential Primary Role | Cell-to-cell signaling, biofilm modulation, antimicrobial activity | Disruption of membrane integrity, inhibition of ergosterol (B1671047) synthesis, antifungal activity | Intermediate in fatty acid metabolism, potential signaling molecule |
| Proposed Biosynthesis | Cytochrome P450-mediated hydroxylation of undecanoyl-CoA | Cytochrome P450-mediated hydroxylation of undecanoyl-CoA | Cytochrome P450-mediated hydroxylation of undecanoyl-CoA in the endoplasmic reticulum or peroxisomes |
| Potential Downstream Effects | Alteration of virulence factor expression, modulation of quorum sensing pathways | Induction of cell leakage and eventual cell death | Influence on mitochondrial β-oxidation, potential interaction with nuclear receptors |
| Known Effects of Parent Compound (Undecanoic Acid) | Inhibition of biofilm formation and persister cell formation in E. coli. | Antifungal activity through membrane disruption. | Substrate for fatty acid metabolism. |
Proposed Biosynthetic Pathway
The formation of this compound is most likely initiated by the activation of undecanoic acid to undecanoyl-CoA, followed by regioselective hydroxylation. Cytochrome P450 monooxygenases are key enzymes known to catalyze the hydroxylation of fatty acids. For instance, a bacterial cytochrome P450 has been shown to oxidize undecanoic acid to 10-hydroxyundecanoic acid, indicating that the undecanoyl chain is a viable substrate for such enzymes.
Caption: Proposed biosynthetic pathway for this compound.
Potential Signaling and Metabolic Integration
Once formed, this compound could be integrated into various cellular pathways. In bacteria, it might act as a signaling molecule, similar to other fatty acid derivatives involved in quorum sensing. In mammals, as a medium-chain fatty acyl-CoA, it could enter the mitochondrial β-oxidation pathway, although the hydroxyl group may influence the efficiency of this process.
Caption: Hypothetical integration of this compound in different cell types.
Experimental Protocols: A General Framework
Investigating the biological functions of a novel lipid metabolite like this compound requires a systematic approach. Below is a generalized workflow that can be adapted for specific model organisms.
1. Synthesis and Purification of this compound:
-
Objective: To obtain a pure standard of the molecule for in vitro and in vivo studies.
-
Methodology: Chemical synthesis of 5-hydroxyundecanoic acid followed by enzymatic or chemical conjugation to Coenzyme A. Purification would be achieved through high-performance liquid chromatography (HPLC).
2. In Vitro Enzymatic Assays:
-
Objective: To identify potential enzymes that metabolize this compound.
-
Methodology: Incubate purified this compound with cell lysates or purified enzymes (e.g., acyl-CoA dehydrogenases, hydrolases) from the model organism of interest. Analyze the reaction products using mass spectrometry.
3. Cell-Based Assays:
-
Objective: To determine the effect of this compound on cellular phenotypes.
-
Methodology:
-
Bacteria/Fungi: Treat cultures with varying concentrations of 5-hydroxyundecanoic acid (as the CoA ester is not cell-permeable) and assess effects on growth, biofilm formation (crystal violet assay), and virulence gene expression (qRT-PCR).
-
Mammalian Cells: Treat cell lines (e.g., hepatocytes, macrophages) with 5-hydroxyundecanoic acid and measure changes in mitochondrial respiration (e.g., Seahorse analyzer), gene expression related to fatty acid metabolism and inflammation (qRT-PCR), and activation of relevant signaling pathways (e.g., reporter assays for nuclear receptors).
-
4. In Vivo Studies in Model Organisms:
-
Objective: To understand the physiological effects of this compound.
-
Methodology:
-
Bacteria/Fungi: In infection models (e.g., C. elegans or murine models), assess the impact of bacterial or fungal strains engineered to produce or degrade this compound on host survival and pathogen clearance.
-
Mammals: Administer 5-hydroxyundecanoic acid to mice and perform metabolomic analysis of plasma and tissues to track its fate. Monitor for physiological changes related to energy metabolism and inflammation.
-
Caption: A generalized experimental workflow for investigating this compound.
Conclusion and Future Directions
While direct experimental evidence for the roles of this compound is currently lacking, this guide provides a framework for initiating research into this potentially important lipid metabolite. The antimicrobial properties of its parent compound, undecanoic acid, suggest promising avenues for investigation in infectious disease models. In mammals, its role as a medium-chain hydroxy fatty acid warrants exploration in the context of metabolic regulation. Future studies should focus on the definitive identification of its biosynthetic and degradative enzymes, its interaction with cellular receptors and signaling pathways, and its overall physiological and pathophysiological significance. The methodologies and comparative insights presented here offer a launchpad for these exciting future discoveries.
Is 5-Hydroxyundecanoyl-CoA a substrate for known histone acetyltransferases?
A Comparative Guide to Its Potential as a Histone Acetyltransferase Substrate
To date, there is no direct experimental evidence in the published literature confirming 5-hydroxyundecanoyl-CoA as a substrate for known histone acetyltransferases (HATs). Histone acylation is a critical post-translational modification where an acyl group from an acyl-coenzyme A (CoA) donor is transferred to a lysine (B10760008) residue on a histone protein, influencing chromatin structure and gene expression. While acetylation (an acetyl group, C2) is the most studied form, a variety of other short-chain acylations like propionylation (C3), butyrylation (C4), and crotonylation have been shown to be catalyzed by HATs.
This guide provides a comparative analysis of this compound against known HAT substrates and inhibitors, discusses the substrate specificities of major HAT families, and presents experimental protocols to directly test its potential role in histone acylation.
Structural Comparison: this compound vs. Known Acyl-CoA Ligands
This compound is a medium-to-long-chain fatty acyl-CoA, consisting of an 11-carbon aliphatic chain with a hydroxyl group at the C5 position. This structure differs significantly from the short-chain acyl-CoAs that are well-established HAT substrates.
-
Chain Length: Most known HATs, including p300/CBP and GCN5/KAT2A, show a strong preference for short-chain acyl-CoAs, particularly acetyl-CoA. Their catalytic activity progressively decreases as the acyl chain length increases.
-
Hydroxylation: The presence of a hydroxyl group introduces a polar moiety on the aliphatic chain, which could influence its binding within the typically hydrophobic active sites of HATs.
-
Inhibitory Potential: Long-chain fatty acyl-CoAs, such as palmitoyl-CoA (C16), have been identified as potential endogenous inhibitors of HATs, likely by competing with acetyl-CoA for binding to the enzyme. Given its 11-carbon chain, this compound may be more likely to act as an inhibitor rather than a substrate.
dot graph TD {
A Comparative Analysis of 5-Hydroxyundecanoyl-CoA and Undecanoyl-CoA on Cell Signaling: An Overview
A direct comparative analysis of the effects of 5-Hydroxyundecanoyl-CoA and undecanoyl-CoA on cellular signaling pathways is currently challenging due to a significant lack of available scientific literature on the specific biological activities of this compound. While undecanoyl-CoA, as a medium-chain fatty acyl-CoA, is recognized for its role in cellular metabolism and its broader implications in cell signaling, specific studies detailing the effects of its hydroxylated counterpart, this compound, are not present in the current body of scientific research.
This guide will, therefore, provide a comprehensive overview of the known effects of undecanoyl-CoA and, more broadly, other fatty acyl-CoAs on key cell signaling pathways. This will serve as a foundational understanding for researchers, scientists, and drug development professionals, while highlighting the critical knowledge gap that exists for this compound.
The Role of Undecanoyl-CoA and Other Acyl-CoAs in Cell Signaling
Fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids. Beyond their metabolic roles, they have emerged as important signaling molecules that can directly and indirectly influence a variety of cellular processes.
Modulation of Protein Kinase C (PKC) Activity
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to numerous signaling cascades, controlling processes such as cell growth, differentiation, and apoptosis. Long-chain acyl-CoAs have been shown to modulate the activity of different PKC isoforms. Some studies have demonstrated that certain acyl-CoAs can activate specific PKC isoforms, while others can be inhibitory. This regulation is often dependent on the specific acyl-CoA, its concentration, and the PKC isoform . For instance, some long-chain acyl-CoAs can potentiate the activity of atypical PKC (aPKC) isoforms.
The structural difference introduced by the hydroxyl group at the 5th position of the undecanoyl chain in this compound could theoretically alter its interaction with the regulatory domains of PKC isoforms compared to the non-hydroxylated undecanoyl-CoA. This modification could affect its binding affinity and subsequent allosteric regulation of the enzyme. However, without experimental data, this remains speculative.
Influence on Intracellular Calcium Signaling
Calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular functions. Fatty acyl-CoAs have been implicated in the regulation of intracellular calcium homeostasis. Some studies suggest that acyl-CoAs can mobilize calcium from intracellular stores, such as the endoplasmic reticulum. The precise mechanisms are not fully elucidated but may involve direct effects on calcium channels or pumps.
The presence of a hydroxyl group in this compound could potentially influence its interaction with membranes and calcium-regulating proteins, thereby altering its impact on calcium signaling compared to undecanoyl-CoA.
Regulation of Gene Expression
Fatty acyl-CoAs can also
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 5-Hydroxyundecanoyl-CoA. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection. This information is intended to supplement, not replace, your institution's specific safety protocols and local regulations. Always consult your Environmental Health and Safety (EHS) department for guidance tailored to your location.
Core Safety and Handling Principles
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
Handling:
-
Avoid inhalation of any dust or aerosols. Handle in a well-ventilated area.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
This includes pure compound, contaminated solutions, and any lab materials (e.g., pipette tips, tubes, gloves) that have come into direct contact with the compound.
-
-
Waste Collection:
-
Solid Waste: Collect dry this compound and contaminated lab materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Spill Management:
-
In the event of a spill, cordon off the area.
-
For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the material.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[4]
-
Quantitative Data Summary
At present, there is no publicly available, specific quantitative safety data (e.g., LD50, permissible exposure limits) for this compound. The disposal procedures are therefore based on best practices for handling similar biochemical reagents.
| Parameter | Data |
| LD50 (Oral, Rat) | Not available |
| Permissible Exposure Limit | Not established |
| Solubility | Soluble in aqueous buffers and some organic solvents |
| Chemical Stability | Stable under recommended storage conditions. Hydrolysis of the thioester bond can occur at extreme pH or elevated temperatures. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hepatic enzymatic synthesis and hydrolysis of CoA esters of solvent-derived oxa acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
Personal protective equipment for handling 5-Hydroxyundecanoyl-CoA
Essential Safety and Handling Guide for 5-Hydroxyundecanoyl-CoA
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, practical guidance for safe operational and disposal procedures.
Anticipated Hazards
Based on the chemical structure, a long-chain fatty acid linked to coenzyme A, the primary hazards are likely to be:
-
Skin and Eye Irritation: Prolonged or repeated contact with long-chain fatty acids can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Biological Activity: As a coenzyme A derivative, this compound is biochemically active and may interfere with metabolic processes if accidentally ingested or absorbed.
Given the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[3][4][5] The following table outlines the recommended PPE for various handling scenarios.
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimum | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required for small quantities in a well-ventilated area |
| Splash Hazard | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat or apron | Not generally required if performed in a fume hood |
| Handling Solids (potential for dust) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Use of a fume hood or a certified respirator (e.g., N95) is recommended |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize exposure and ensure safety.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the product ordered.
-
Wear appropriate PPE (minimum of lab coat and nitrile gloves) during inspection.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture, which can degrade the compound.
-
Store away from strong oxidizing agents.
3. Preparation of Solutions:
-
All weighing of the solid material and preparation of solutions should be conducted in a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Use a dedicated set of non-sparking tools for handling the solid.
-
Ensure all glassware is clean and dry.
4. Use in Experiments:
-
Always wear the appropriate PPE as determined by your risk assessment.
-
Handle solutions with care to avoid splashes and aerosol generation.
-
Clearly label all solutions containing this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (solutions containing the compound) | Collect in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain. |
| Contaminated Sharps (e.g., needles, razor blades) | Dispose of immediately in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Guides
The following diagrams provide a visual representation of the risk assessment process and the safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
